molecular formula C20H21BrN4O2 B2487863 1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone CAS No. 2380068-82-4

1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone

Cat. No. B2487863
M. Wt: 429.318
InChI Key: CMDGCZYGFUNFQD-UHFFFAOYSA-N
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Description

The compound “1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone” is a complex organic molecule. It contains a bromopyrimidinyl group attached to a piperidinyl group via an oxymethyl linker. This entire moiety is then attached to an indol-1-ylethanone .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a bromopyrimidinyl group, a piperidinyl group, and an indol-1-ylethanone group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the bromopyrimidinyl group, which is a good leaving group, and the indol-1-ylethanone group, which contains a carbonyl group that can undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromopyrimidinyl group would likely make the compound relatively heavy and polar. The compound “1-(5-bromopyrimidin-2-yl)piperidin-4-one” is reported to be a powder .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, brominated compounds can be hazardous due to the potential release of bromine. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. Given the structural complexity of the molecule, it could be of interest in the field of medicinal chemistry for the development of new pharmaceuticals .

properties

IUPAC Name

1-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c21-17-11-22-20(23-12-17)27-14-15-5-8-24(9-6-15)19(26)13-25-10-7-16-3-1-2-4-18(16)25/h1-4,7,10-12,15H,5-6,8-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDGCZYGFUNFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

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